molecular formula C12H8N2O3 B15210549 2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid

2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid

Cat. No.: B15210549
M. Wt: 228.20 g/mol
InChI Key: OAUVZCDZVNMIRG-DUXPYHPUSA-N
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Description

2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid is a heterocyclic compound that contains both an oxazole ring and an acrylic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl chloride.

    Acrylic Acid Moiety Addition: The acrylic acid moiety can be introduced through a Heck reaction or a similar coupling reaction involving an appropriate acrylate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce oxazole alcohols or amines. Substitution reactions can lead to a wide variety of substituted oxazole derivatives.

Scientific Research Applications

2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting microbial infections, cancer, and inflammatory diseases.

    Material Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)benzo[d]oxazole-5-acrylic acid
  • 2-(Ethoxymethyl)benzo[d]oxazole-5-acrylic acid
  • 2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid

Uniqueness

2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid is unique due to the presence of the cyanomethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential as an intermediate in the synthesis of complex molecules. Additionally, the combination of the oxazole ring and the acrylic acid moiety provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

(E)-3-[2-(cyanomethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C12H8N2O3/c13-6-5-11-14-9-7-8(2-4-12(15)16)1-3-10(9)17-11/h1-4,7H,5H2,(H,15,16)/b4-2+

InChI Key

OAUVZCDZVNMIRG-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)CC#N

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)CC#N

Origin of Product

United States

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